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molecular formula C11H14O3 B8405140 2-Hydroxymethyl-2-ethyl-1,4-benzodioxan

2-Hydroxymethyl-2-ethyl-1,4-benzodioxan

Cat. No. B8405140
M. Wt: 194.23 g/mol
InChI Key: YBHIJQPRFVCOGY-UHFFFAOYSA-N
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Patent
US04397860

Procedure details

A stirred mixture of catechol (14.0 g), 2-ethyl-epichlorohydrin (15.3 g), sodium hydroxide (5.1 g) and water (50 ml) was heated at 90° under an atmosphere of nitrogen for 4 hours. On cooling water was added and the product was extracted with methylene chloride. The combined extracts were washed with 2 N aqueous sodium hydroxide solution, water and brine, dried and evaporated to leave an oil (10.8 g); IR νmax 3650-3200, 3000-2850 cm-1.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH2:9]([C:11]1([O:15][CH2:14]1)[CH2:12]Cl)[CH3:10].[OH-].[Na+]>O>[OH:15][CH2:14][C:11]1([CH2:9][CH3:10])[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
15.3 g
Type
reactant
Smiles
C(C)C1(CCl)CO1
Name
Quantity
5.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90° under an atmosphere of nitrogen for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with 2 N aqueous sodium hydroxide solution, water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCC1(COC2=C(O1)C=CC=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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